molecular formula C6H5ClN2O2 B1361301 5-Chloro-2-methylpyrimidine-4-carboxylic acid CAS No. 74840-47-4

5-Chloro-2-methylpyrimidine-4-carboxylic acid

Cat. No. B1361301
CAS RN: 74840-47-4
M. Wt: 172.57 g/mol
InChI Key: WKVFRUIYIXKKFO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound . It is also known as CMCA.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylpyrimidine-4-carboxylic acid consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Chloro-2-methylpyrimidine-4-carboxylic acid are not detailed in the search results .


Physical And Chemical Properties Analysis

5-Chloro-2-methylpyrimidine-4-carboxylic acid has a molecular weight of 172.57 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 63.1 Ų .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Condensation Reactions : 5-Chloro-2-methylpyrimidine-4-carboxylic acid is involved in condensation reactions. For example, unprotected 5-amino-4-methylpyrimidine was treated with n-BuLi to give a dianion, which was then condensed with various carboxylic acid derivatives, producing 2-substituted-4,6-diazaindoles (Song et al., 2009).

  • Metal-Bearing Substitution : 5-Pyrimidyllithium species, stable when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, are used to produce 5-carboxylic acids in high yields from various pyrimidine derivatives through halogen/metal permutation (Schlosser et al., 2006).

Pharmaceutical Research

  • Antiviral Activity : A series of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives, prepared by nucleophilic displacement of 6-chloro-pyrimidine, were evaluated for their antiviral activity against HIV-1 and HIV-2, showing effectiveness in some cases (Al-Masoudi et al., 2014).

Material Science and Crystallography

  • Supramolecular Chemistry : 2-Amino-4-chloro-6-methylpyrimidine, a related compound, has been studied for its ability to form supramolecular cocrystals with carboxylic acids and aromatic alcohols, demonstrating the potential for molecular assembly and interaction studies in solid-state chemistry (Khalib et al., 2015).

Chemical Analysis and Properties

  • Investigation of Regioselectivity : The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, a structurally similar compound, was studied using X-ray crystallography, highlighting the importance of regioselectivity in chemical reactions involving pyrimidine derivatives (Doulah et al., 2014).

Safety And Hazards

5-Chloro-2-methylpyrimidine-4-carboxylic acid is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions of research involving 5-Chloro-2-methylpyrimidine-4-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

5-chloro-2-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVFRUIYIXKKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350285
Record name 5-chloro-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyrimidine-4-carboxylic acid

CAS RN

74840-47-4
Record name 5-chloro-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JFW McOmie, IM White - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… cit.) reported the oxidation of 5-chloro-2-methylpyrimidine-4-carboxylic acid by nitric acid to 5-chloropyrimidine-2 : 4dicarboxylic acid. However, we were unable to oxidise the bromo-…
Number of citations: 12 pubs.rsc.org

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